5-Isopropylthiazol-2-amine

Beschreibung

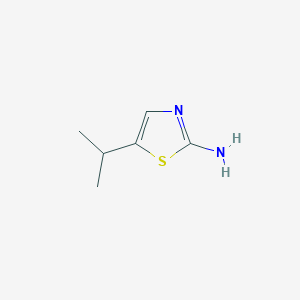

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENMPXBUKLPJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440624 | |

| Record name | 5-Isopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101080-15-3 | |

| Record name | 5-Isopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Isopropylthiazol 2 Amine

Established Synthetic Routes for Thiazol-2-amine Derivatives

The preparation of 2-aminothiazole (B372263) scaffolds is dominated by the Hantzsch thiazole (B1198619) synthesis and its numerous modifications. This classical method, first reported in the 19th century, involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea (B124793). ijsrst.commdpi.com It remains one of the most widely used and efficient methods for accessing this heterocyclic core. tandfonline.com Over the years, numerous variations have been developed to improve yields, shorten reaction times, and employ greener reaction conditions, including microwave-assisted synthesis and the use of eco-friendly solvents like water. mdpi.combepls.com

Cyclization reactions are fundamental to forming the thiazole ring. These reactions involve the intramolecular or intermolecular condensation of precursors to build the five-membered heterocyclic system. For 5-isopropylthiazol-2-amine, the key challenge is the regioselective introduction of the isopropyl group at the C5 position.

The most direct and classical route to 2-aminothiazole derivatives is the Hantzsch synthesis, which involves the cyclocondensation of an α-haloketone and thiourea. ijsrst.comtandfonline.com To produce this compound, a key precursor is required: an α-haloketone bearing an isopropyl group adjacent to the carbonyl function. An appropriate starting material would be 1-halo-3-methylbutan-2-one.

The general mechanism proceeds via two main steps:

S-alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the carbon atom bearing the halogen in the α-haloketone, displacing the halide and forming an isothiouronium salt intermediate.

Cyclization and Dehydration: The amino group of the intermediate then attacks the carbonyl carbon, leading to a cyclized hydroxyl-thiazoline intermediate. Subsequent dehydration yields the aromatic 2-aminothiazole ring.

A one-pot synthesis approach often involves the in-situ generation of the α-halocarbonyl compound, which is then immediately reacted with thiourea, thus avoiding the handling of lachrymatory and toxic α-haloketones. researchgate.net For instance, a ketone can be reacted with a halogen source (like bromine in hydrobromic acid) and then condensed with thiourea in the same reaction vessel.

Table 1: Hantzsch Synthesis of 2-Aminothiazole Derivatives This table presents generalized findings on the Hantzsch reaction for synthesizing various 2-aminothiazole derivatives.

| Carbonyl Precursor | Thio-Precursor | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Haloketones | Thiourea | Ethanol, reflux | 2-Aminothiazole hydrohalide | tandfonline.comderpharmachemica.com |

| Ketones | Thiourea | In-situ halogenation (e.g., HBr/H₂O₂), water, 90-95°C | 2-Aminothiazole hydrohalide | |

| α-Diazoketones | Thiourea | PEG-400, 100°C, catalyst-free | 2-Aminothiazole | bepls.com |

| Ketones | N-Substituted Thiourea | Ethanol, reflux | 2-(Substituted-amino)thiazole | mdpi.com |

An alternative, multi-step pathway involves the use of 2-aminothiazol-4(5H)-one (also known as pseudothiohydantoin) as a key intermediate. This intermediate can be synthesized by reacting thiourea with an α-haloacetic acid derivative, such as ethyl chloroacetate. researchgate.net

The core of this methodology is the Knoevenagel condensation. The methylene (B1212753) group at the C5 position of the 2-aminothiazol-4(5H)-one ring is activated by the adjacent carbonyl group. This allows it to react with aldehydes or ketones. researchgate.net To obtain a 5-isopropyl substituent, one could envision a two-step process:

Knoevenagel Condensation: Reaction of 2-aminothiazol-4(5H)-one with acetone, catalyzed by a base, would yield a 5-isopropylidene-2-aminothiazol-4(5H)-one derivative.

Reduction: Subsequent reduction of the exocyclic double bond and tautomerization would be required to form the desired this compound. This pathway is more complex than the direct Hantzsch synthesis and is less commonly used for preparing simple alkyl-substituted thiazoles.

To circumvent the use of hazardous α-haloketones, several modern methods employing oxidative cyclization have been developed. These reactions typically start from readily available ketones and thiourea, using an oxidant to facilitate the C-S and C-N bond formations required for the thiazole ring. researchgate.net

Key oxidative systems include:

Iodine-Mediated Synthesis: The reaction of a ketone and thiourea in the presence of molecular iodine is a common method. Iodine acts as both a catalyst and an oxidant to promote the cyclization. mdpi.com

Copper-Catalyzed Oxidative Cyclization: A protocol using a copper catalyst has been developed for the synthesis of 2-aminothiazoles from oxime acetates (derived from ketones) and sodium thiocyanate. This [3+2] oxidative cyclization offers good functional group tolerance. rsc.org

Electrochemical Synthesis: An efficient and green protocol describes the synthesis of 2-aminothiazoles from the electrolysis of ketones with thioureas, mediated by an iodide ion. researchgate.net In this method, an α-iodoketone is proposed to be generated in situ as the key reactive species, which then undergoes the classical Hantzsch pathway. researchgate.netbeilstein-journals.org

Cyclocondensation is a general term for a reaction that forms a ring via the condensation of two or more molecules, accompanied by the elimination of a small molecule like water or ammonia. The Hantzsch synthesis is a prime example of cyclocondensation. derpharmachemica.comwisdomlib.org

Other notable cyclocondensation methods for synthesizing thiazoles include:

Reaction with Alkynyl(phenyl)iodonium Salts: Thioamides and thioureas can react with alkynyl(phenyl)iodonium reagents in a cyclocondensation process to form substituted thiazoles. researchgate.netacs.org

Multi-Component Reactions: One-pot, three-component reactions involving an α-haloketone, thiourea, and an aldehyde can be used to synthesize highly functionalized thiazole derivatives under the catalysis of reusable solid acids like silica-supported tungstosilisic acid. mdpi.com

The synthesis of the thiazole ring is a well-orchestrated process where each precursor and reagent plays a distinct and critical role. The specific structure of the final product, such as this compound, is determined by the choice of these starting materials.

α-Carbonyl Compound: This precursor provides the C4 and C5 atoms of the thiazole ring. The substituent at the C5 position (the isopropyl group in this case) originates from the structure of this carbonyl compound (e.g., 1-bromo-3-methylbutan-2-one).

Thiourea/Thioamide: This reagent is the source of the N3, C2, and S1 atoms of the thiazole ring. The use of unsubstituted thiourea (H₂NCSNH₂) leads to a 2-aminothiazole. tandfonline.com If a substituted thiourea is used, a 2-(substituted-amino)thiazole is formed. mdpi.com

Halogenating Agents/Oxidants: In classical Hantzsch synthesis, a pre-halogenated ketone is used. In modern variations, agents like N-bromosuccinimide (NBS), iodine, or electrochemical systems are used to activate the α-position of the ketone in situ, making the process more convenient and avoiding the handling of lachrymatory intermediates. researchgate.netmdpi.com

Catalysts: While many thiazole syntheses can proceed without a catalyst, especially at elevated temperatures, acids or bases are sometimes employed to facilitate the reaction. bepls.com In some modern oxidative and multi-component reactions, metal catalysts (e.g., copper) or solid acid catalysts are essential. mdpi.comrsc.org

Solvents: The choice of solvent can significantly impact reaction rates and yields. Ethanol is a traditional and effective solvent for the Hantzsch reaction. derpharmachemica.com Greener alternatives like water or polyethylene (B3416737) glycol (PEG) have also been successfully employed, sometimes allowing for catalyst-free conditions. bepls.com

Table 2: Function of Key Precursors and Reagents in Thiazole Synthesis

| Precursor/Reagent | Role in Ring Formation | Example Compound/System |

|---|---|---|

| α-Haloketone | Provides C4-C5 fragment and substituents | 1-Bromo-3-methylbutan-2-one |

| Thiourea | Provides S1-C2(N)-N3 fragment | Thiourea (H₂NCSNH₂) |

| Oxidant | Activates α-carbon of ketone for cyclization | Iodine (I₂), Copper (Cu) catalysts |

| Solvent | Reaction medium; can influence reaction rate and mechanism | Ethanol, Water, Polyethylene Glycol (PEG) |

| Catalyst | Accelerates the rate of cyclization/condensation | Silica Supported Tungstosilisic Acid |

Oxidative Cyclization Approaches

One-Pot Synthetic Procedures for Thiazole Analogues

One-pot syntheses of 2-aminothiazoles offer significant advantages in terms of efficiency and resource management by avoiding the isolation of intermediates. tandfonline.com A common and effective one-pot method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. tandfonline.combeilstein-journals.org This can be achieved by first reacting a ketone with a halogenating agent like N-bromosuccinimide (NBS) to form the α-haloketone in situ, which then reacts with a thiourea in the same reaction vessel. tandfonline.com

Several catalytic systems and reaction conditions have been explored to optimize this process. For instance, a supported reagent system using KSCN/SiO2 and NH4OAc/Al2O3 has been employed for the one-pot synthesis of 2-aminothiazoles from α-haloketones. rsc.org Another approach utilizes a Cu(II)-iodine-catalyzed Hantzsch condensation of methyl aryl ketones and thiourea, where the α-iodoketone is generated in situ. researchgate.net The use of a catalytic amount of p-toluenesulfonic acid (PTSA) under microwave conditions has also been reported for the synthesis of 2-aminothiazoles from propargylamines and substituted isothiocyanates. bepls.com

More recently, visible-light-induced methods have emerged as a green and efficient alternative for constructing 2-aminothiazole derivatives from active methylene ketones and thioureas at room temperature. thieme-connect.com These methods often employ a metal-free organic photocatalyst, such as Eosin Y, and can be performed in environmentally benign solvent systems like ethanol/water mixtures. organic-chemistry.org

Below is a table summarizing various one-pot synthetic methods for 2-aminothiazole analogues:

| Starting Materials | Reagents/Catalysts | Conditions | Product Yield | Reference |

| α-Halo Ketone, Thiourea | KSCN/SiO₂, NH₄OAc/Al₂O₃ | - | Good | rsc.org |

| Methyl Aryl Ketone, Thiourea | Cu(II) salts, Iodine | - | - | researchgate.net |

| Propargylamine, Isothiocyanate | p-Toluenesulfonic acid (PTSA) | Microwave, 130 °C, 10 min | 47-78% | bepls.com |

| Active Methylene Ketone, Thiourea | Eosin Y, Visible light (blue LED) | Room temperature, EtOH/H₂O | Up to 96% | thieme-connect.comorganic-chemistry.org |

| β-Keto Ester, Thiourea | N-Bromosuccinimide (NBS), β-Cyclodextrin | Water, 50 °C | 87-94% | organic-chemistry.org |

| Ketone, Thiourea | Iodine, Triethylamine (NEt₃) | Ethanol, Reflux | Excellent | researchgate.net |

| Ketone, Thiourea | NH₄I, DL-alanine | Electrochemical | 17-77% | beilstein-journals.org |

Functionalization and Derivatization Strategies for this compound

Once the this compound scaffold is synthesized, its chemical properties can be further tailored through various functionalization and derivatization reactions.

Substitution Reactions on the Thiazole Ring System

The thiazole ring can undergo electrophilic substitution reactions. The position of substitution is influenced by the existing substituents. For 2-aminothiazoles, electrophilic attack, such as halogenation, typically occurs at the C5-position. pharmaguideline.com This halogenated intermediate can then undergo nucleophilic substitution, allowing for the introduction of various functional groups at this position.

Modification of the Amino Group in Thiazol-2-amines

The exocyclic amino group at the C2-position is a key site for modification. It can be readily acylated to form amides, a common strategy in medicinal chemistry to introduce diverse structural motifs. mdpi.comnih.gov For example, reaction with various acid chlorides or carboxylic acids can yield a wide range of N-acyl-2-aminothiazole derivatives. nih.govnih.gov Additionally, the amino group can be converted to a Schiff base by reaction with aldehydes. mdpi.com

Introduction of Diverse Chemical Moieties onto the this compound Scaffold

A variety of chemical moieties can be introduced onto the this compound scaffold to create a diverse library of compounds. This includes the introduction of substituted benzamide, heterocyclic amide, and aliphatic amide groups at the C2-amino position. mdpi.com Furthermore, aryl groups can be incorporated at the C4 and C5 positions. mdpi.com

For instance, the synthesis of N-(5-isopropyl-thiazol-2-yl)-4-sulfamoyl-benzamide has been reported. google.com Another example involves the acylation of 2-(4-isopropylthiazol-2-yl)ethan-1-amine with various acid chlorides to introduce complex heterocyclic systems. nih.gov The synthesis of sulfonyl fluoride (B91410) functionalized 2-aminothiazoles has also been achieved, which can be further diversified through SuFEx (Sulfur-Fluoride Exchange) click chemistry. chemrxiv.org

The following table provides examples of diverse moieties introduced onto the 2-aminothiazole scaffold:

| Position of Modification | Moiety Introduced | Synthetic Strategy | Reference |

| C2-Amino Group | Substituted Benzamides, Heterocyclic Amides, Aliphatic Amides | Acylation with corresponding acid chlorides or acids | mdpi.comnih.govnih.gov |

| C2-Amino Group | Sulfamoyl-benzamide | Acylation | google.com |

| C2-Amino Group (via ethanamine linker) | Complex Heterocycles (e.g., isoquinoline (B145761) derivatives) | Acylation of 2-(4-isopropylthiazol-2-yl)ethan-1-amine | nih.gov |

| C5-Position | Halogens (Br, Cl) | Electrophilic Halogenation | google.com |

| C5-Position | Sulfenyl groups | Thiolation using in situ generated electrophilic thiolating agent | rsc.org |

| C2-Amino Group | Sulfonyl Fluoride | Cycloaddition with sulfonyl fluoride reagents | chemrxiv.org |

| C2-Amino Group | Schiff Bases | Condensation with aldehydes | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for thiazole derivatives. bepls.com These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

Key green strategies for the synthesis of 2-aminothiazoles include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. bepls.com

Use of green solvents: Replacing hazardous organic solvents with water or recyclable solvents like PEG-400 is a major focus. bepls.comorganic-chemistry.org

Catalyst-free reactions: Some methods have been developed that proceed efficiently without the need for a catalyst. bepls.com

Visible-light photoredox catalysis: This approach uses light as a renewable energy source to drive reactions under mild conditions, often avoiding harsh reagents. thieme-connect.comorganic-chemistry.org

Supramolecular catalysis: Using catalysts like β-cyclodextrin in water can enhance reaction rates and facilitate product isolation. organic-chemistry.org

Electrochemical synthesis: This method uses electricity to drive reactions, often avoiding the need for chemical oxidants or reductants. beilstein-journals.org

Use of biodegradable catalysts: Nanostarch, a cheap and biodegradable material, has been shown to be an effective catalyst for 2-aminothiazole synthesis. researchgate.net

These green approaches not only reduce the environmental impact of chemical synthesis but also often lead to simpler, faster, and more economical processes for producing this compound and its analogues. bepls.com

Advanced Structural Characterization and Spectroscopic Elucidation of 5 Isopropylthiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and spatial arrangement of atoms within 5-Isopropylthiazol-2-amine can be established.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The protons of the primary amine group (-NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature due to hydrogen bonding. chemistrysteps.com In many 2-aminothiazole (B372263) derivatives, this signal is observed in the region of 4.9-7.72 ppm. universalprint.orgrsc.org

The isopropyl group gives rise to two characteristic signals. The single methine proton (-CH) is expected to appear as a septet (a multiplet of seven lines) due to coupling with the six equivalent protons of the two methyl groups. Its chemical shift would be in the typical aliphatic region, likely around 3.0 ppm. researchgate.net The six methyl protons (-CH₃) are equivalent and appear as a doublet, coupling with the single methine proton, at a more upfield position, typically around 1.2 ppm. researchgate.net

The thiazole (B1198619) ring itself contains a single proton at the C-4 position. This proton is expected to appear as a singlet in the aromatic or heteroaromatic region of the spectrum, generally observed for thiazole protons between 6.7 and 7.55 ppm. universalprint.orgrsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ (Amine) | ~4.9 - 7.7 | Broad Singlet | 2H |

| H-4 (Thiazole ring) | ~6.7 - 7.6 | Singlet | 1H |

| -CH (Isopropyl) | ~3.0 | Septet | 1H |

| -CH₃ (Isopropyl) | ~1.2 | Doublet | 6H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five unique carbon environments.

The C-2 carbon, bonded to two nitrogen atoms, is highly deshielded and is expected to resonate at the lowest field, typically in the range of 162-170 ppm for 2-aminothiazole systems. universalprint.orgrsc.org The C-4 and C-5 carbons of the thiazole ring are found in the heteroaromatic region. The C-4 carbon signal is expected around 104-111 ppm, while the C-5 carbon, being substituted with the electron-donating isopropyl group, would appear further downfield. universalprint.orgrsc.org The carbons of the isopropyl group will appear in the aliphatic region of the spectrum, with the methine carbon (-CH) around 30-35 ppm and the methyl carbons (-CH₃) at a more shielded position, around 20-25 ppm. libretexts.orgoregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiazole ring) | ~162 - 170 |

| C-5 (Thiazole ring) | ~125 - 140 |

| C-4 (Thiazole ring) | ~104 - 111 |

| -CH (Isopropyl) | ~30 - 35 |

| -CH₃ (Isopropyl) | ~20 - 25 |

While 1D NMR provides foundational data, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous structural confirmation of substituted thiazoles. researchgate.netrsc.orgmdpi.com

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. columbia.edunih.gov For this compound, this would show a cross-peak between the H-4 signal and the C-4 signal, a correlation between the isopropyl methine proton and its corresponding carbon, and a correlation between the isopropyl methyl protons and their carbon signal.

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart, which is vital for establishing the connectivity across quaternary carbons or heteroatoms. columbia.edunih.gov Key HMBC correlations would include:

A cross-peak from the isopropyl methine proton to both the C-5 and C-4 carbons of the thiazole ring, definitively placing the isopropyl group at the C-5 position.

Correlations from the H-4 proton to the C-2 and C-5 carbons.

Correlations from the amine protons to the C-2 carbon.

These 2D experiments collectively provide an irrefutable map of the molecular structure, confirming the assignments made from 1D spectra. mdpi.com

Carbon-13 NMR (¹³C NMR) Analysis of this compound

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly sensitive to the functional groups present in a molecule and provide complementary information for structural elucidation.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The primary amine (-NH₂) group typically shows two distinct stretching bands in the 3100-3500 cm⁻¹ region: an asymmetric stretch and a symmetric stretch. universalprint.org A primary amine scissoring (bending) vibration is also expected around 1580-1650 cm⁻¹.

The isopropyl group will contribute C-H stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org The thiazole ring itself gives rise to a series of characteristic bands. The C=N stretching vibration is typically observed in the 1500-1620 cm⁻¹ region. universalprint.orgrsc.org The C=C stretching of the ring appears at a slightly lower wavenumber, often around 1455 cm⁻¹. universalprint.org A key vibration for thiazoles is the C-S-C ring stretch, which is generally found in the 1000-1100 cm⁻¹ range. universalprint.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine | ~3100 - 3500 | Medium |

| C-H Stretch (sp³) | Isopropyl Group | ~2850 - 3000 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine | ~1580 - 1650 | Medium-Strong |

| C=N Stretch | Thiazole Ring | ~1500 - 1620 | Strong |

| C=C Stretch | Thiazole Ring | ~1450 - 1500 | Medium |

| C-S-C Stretch | Thiazole Ring | ~1000 - 1100 | Weak-Medium |

Raman spectroscopy provides complementary vibrational information to FT-IR. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. edinst.com For this compound, vibrations involving the sulfur atom and the symmetric stretching of the ring are often more prominent in the Raman spectrum than in the IR spectrum. researchgate.netspectroscopyonline.com

The symmetric C-S stretching vibration within the thiazole ring is a strong Raman scatterer. researchgate.net The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the entire thiazole ring, also typically produce strong and sharp signals in the Raman spectrum. The C=C and C=N stretching vibrations are also Raman active. In contrast, the N-H stretching vibrations of the amine group, which are strong in IR due to the large change in dipole moment, are often weaker in the Raman spectrum. The low-frequency region (typically below 200 cm⁻¹) of the Raman spectrum can provide information about the collective lattice vibrational modes of the crystal structure. spectroscopyonline.com Comparing experimental and calculated Raman spectra can confirm the predominant tautomeric form (amino vs. imino) of the molecule in a given state. researchgate.net

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | Isopropyl Group | ~2850 - 3000 | Strong |

| C=N / C=C Stretch | Thiazole Ring | ~1450 - 1620 | Medium-Strong |

| Ring Breathing Modes | Thiazole Ring | ~800 - 1000 | Strong |

| C-S Stretch | Thiazole Ring | ~600 - 750 | Strong |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-aminothiazole |

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular formula for this compound is C6H10N2S, corresponding to a molecular weight of approximately 142.22 g/mol . bldpharm.comaablocks.comfluorochem.co.uk

Upon electron impact ionization in a mass spectrometer, the molecule loses an electron to form a positively charged molecular ion ([M]•+). bu.edu.eg This high-energy ion can then undergo fragmentation, breaking at its weakest bonds to form a series of smaller, charged fragments. The resulting mass spectrum displays the relative abundance of these fragments plotted against their mass-to-charge (m/z) ratio. bu.edu.eg

While a specific, published mass spectrum for this compound is not available, a probable fragmentation pattern can be predicted based on established principles for amines and alkyl-substituted aromatic heterocycles. libretexts.orgmiamioh.edu For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org

For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical ([•CH3]) : Cleavage of the isopropyl group is highly probable, leading to the loss of a methyl group (15 mass units) to form a stable secondary carbocation fragment at m/z 127 (M-15). This is a common fragmentation for isopropyl-substituted compounds. docbrown.info

Loss of the isopropyl radical ([•CH(CH3)2]) : Cleavage of the bond between the thiazole ring and the isopropyl group would result in the loss of the entire isopropyl group (43 mass units), generating a fragment at m/z 99.

Ring Fragmentation : The thiazole ring itself can break apart. Cleavage of heterocyclic rings can be complex, but characteristic fragments may arise from the loss of small neutral molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH3CN).

α-Cleavage within the ring : Fission of the bonds adjacent to the amine group within the thiazole ring is another possibility, characteristic of amine fragmentation. libretexts.org The presence of two nitrogen atoms in the 2-aminothiazole structure means the molecular ion peak will have an even mass, consistent with the nitrogen rule. libretexts.orgmiamioh.edu

| Predicted Fragment | Proposed Loss | Predicted m/z | Notes |

| [C5H7N2S]+ | [•CH3] | 127 | Result of α-cleavage at the isopropyl group. A very common fragmentation for isopropyl-substituted compounds. |

| [C3H3N2S]+ | [•CH(CH3)2] | 99 | Loss of the entire isopropyl substituent. |

| [C2H4N]+ | [C3H6N]+ | 44 | A potential fragment from α-cleavage of a related primary amine, 2-butanamine, indicating a common pathway for aminothiazoles. libretexts.org |

| [C2H6N]+ | [CH3] | 44 | A characteristic ion formed from C-C bond scission in aliphatic amines like propan-2-amine. docbrown.info |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of Thiazole Compounds

The technique of single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with a focused beam of X-rays. uhu-ciqso.es The resulting diffraction pattern is used to construct an electron density map from which the atomic positions can be determined. uhu-ciqso.es

While a published crystal structure for this compound was not identified, extensive crystallographic studies have been conducted on a wide range of thiazole derivatives. These studies reveal key structural features and packing motifs that are characteristic of this class of compounds. For instance, analyses of various substituted 2-aminothiazoles and other thiazole derivatives show they crystallize in common crystal systems like monoclinic and triclinic. iucr.orgtandfonline.comuomphysics.nettandfonline.comiucr.org The specific arrangement is heavily influenced by the nature and position of the substituents on the thiazole ring.

The data table below presents crystallographic information for several representative thiazole derivatives, illustrating the type of detailed structural parameters obtained from SC-XRD analysis.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Diethyl 2-aminothiazole-4,5-dicarboxylate hemihydrate | C9H12N2O4S·0.5H2O | Monoclinic | P21/n | a = 16.7835 Å, b = 8.4580 Å, c = 18.0373 Å, β = 111.653° | iucr.org |

| N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide | C11H9BrN2OS2 | Triclinic | P-1 | Not specified | tandfonline.com |

| Ethyl 5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate | C13H11BrN2O3S | Monoclinic | P21/c | Not specified | tandfonline.com |

| 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole | C6H5N3S3 | Monoclinic | P21/c | Not specified | iucr.org |

| Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate | C11H9NO3S2 | Monoclinic | P21/c | Not specified | uomphysics.net |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of thiazole derivatives is dictated by a variety of non-covalent intermolecular interactions. These forces determine how individual molecules pack together in the crystal lattice.

Hydrogen Bonding: Hydrogen bonds are among the most significant interactions governing the crystal packing of 2-aminothiazole derivatives. A highly prevalent and characteristic feature is the formation of centrosymmetric dimers through pairs of N—H···N hydrogen bonds between the amino group of one molecule and the thiazole ring nitrogen of a neighboring molecule. tandfonline.comiucr.orguq.edu.au This interaction typically forms a stable, eight-membered ring motif described by the graph-set notation R2 2(8). iucr.org In addition to this primary interaction, other hydrogen bonds, such as N—H···O and C—H···O, are common in derivatives containing carbonyl or ester groups, creating more complex one-, two-, or three-dimensional networks. tandfonline.comuomphysics.netiucr.orgresearchgate.net

π–π Stacking: The aromatic nature of the thiazole ring allows for π–π stacking interactions between adjacent rings. These interactions, where the electron-rich π systems overlap, contribute significantly to the cohesion and stability of the crystal structure, particularly in planar thiazole systems. iucr.orguomphysics.net

Computational and Theoretical Studies of 5 Isopropylthiazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uniroma2.itfu-berlin.de It is widely employed to calculate various molecular properties, offering a balance between accuracy and computational cost. uniroma2.itfu-berlin.de

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 5-isopropylthiazol-2-amine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), are used to obtain optimized molecular geometries. dergipark.org.trirjweb.com This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's shape. ripublication.comorientjchem.org

Table 1: Representative Calculated Geometrical Parameters for a Thiazole (B1198619) Derivative (Note: This table is a representative example based on general findings for similar heterocyclic compounds and does not represent specific experimental data for this compound itself.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G+(d,p)) |

| Bond Length (Å) | C2-N3 | 1.375 |

| N3-C4 | 1.390 | |

| Bond Angle (°) | C2-N3-C4 | 110.5 |

| Dihedral Angle (°) | H-N2-C2-N3 | 180.0 |

Data is illustrative and based on general values found in computational studies of similar heterocyclic systems. irjweb.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. ripublication.comirjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comwuxiapptec.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com DFT calculations are commonly used to determine the energies of these orbitals and visualize their distribution over the molecule. ripublication.comirjweb.com For thiazole derivatives, the HOMO is often localized on the thiazole ring and the amino group, while the LUMO may be distributed over the thiazole ring and adjacent substituents. This distribution provides insights into the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties (Note: These values are illustrative and derived from general principles of DFT calculations on heterocyclic amines.)

| Parameter | Value (eV) |

| EHOMO | -6.3 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

A larger energy gap generally implies higher stability and lower chemical reactivity. irjweb.com

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. dergipark.org.tr The MESP surface is plotted over the electron density, with different colors representing different potential values. dergipark.org.tr

Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. orientjchem.org Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. orientjchem.org For this compound, MESP analysis would likely show negative potential around the nitrogen atom of the amino group and the sulfur atom in the thiazole ring, making these sites potential targets for electrophiles. The hydrogen atoms of the amino group would likely exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures, such as one-center lone pairs and two-center bonds. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to interpret from a chemical perspective. uni-muenchen.defaccts.de

NBO analysis can quantify the delocalization of electron density, which is described as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uba.ar The strength of these interactions is estimated using second-order perturbation theory. uba.ar For thiazole derivatives, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For example, it can show the delocalization of lone pair electrons from the nitrogen and sulfur atoms into antibonding orbitals of adjacent bonds.

Prediction of Reactivity Parameters

DFT calculations can be used to predict global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. irjweb.commdpi.com These parameters are derived from the energies of the HOMO and LUMO. mdpi.com

Key reactivity parameters include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. irjweb.com

Table 3: Predicted Reactivity Descriptors (Note: These values are illustrative and based on general DFT principles for organic molecules.)

| Descriptor | Formula | Typical Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.05 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 |

| Chemical Softness (S) | 1/η | 0.44 |

| Electrophilicity Index (ω) | χ²/2η | 3.64 |

These descriptors provide quantitative insights into the chemical reactivity of the molecule. irjweb.commdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, stability, and interactions of molecules in a dynamic environment, such as in solution or complexed with a biological target. mdpi.com

For derivatives of this compound, MD simulations can be employed to investigate their behavior and stability in complex systems. For instance, if the compound is being studied for its potential biological activity, MD simulations can be used to model its interaction with a target protein. nih.gov These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and provide insights into the binding mechanism. nih.govmdpi.com The root-mean-square deviation (RMSD) of the ligand's heavy atoms over the simulation time is often used to assess its stability within the binding site. nih.gov

Modeling Interactions with Biological Targets

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is crucial in drug discovery for modeling the interaction between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme. smolecule.com

Research on related thiazole derivatives demonstrates that these compounds can interact with various biological targets. Docking studies predict that the thiazole ring and its substituents can form specific interactions within the active sites of enzymes, potentially inhibiting their function. smolecule.com The primary types of interactions that stabilize the binding of such ligands to their protein targets include:

Hydrogen Bonding: The amino group on the thiazole ring and the nitrogen atom within the ring can act as hydrogen bond donors and acceptors, respectively. These interactions are critical for binding affinity and specificity.

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket, further enhancing binding affinity.

Hydrophobic Interactions: The isopropyl group at the 5-position provides a nonpolar surface that can form favorable hydrophobic interactions with corresponding pockets in the target protein.

For example, in studies of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, which include a 5-isopropyl substituted compound, molecular docking was used to model their binding to the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a target for metabolic diseases. mdpi.com The calculated binding energies from these simulations correlated well with the experimentally observed inhibitory activity, validating the predictive power of the model. mdpi.com The docking poses revealed how the adamantane (B196018) and isopropyl groups fit into hydrophobic pockets of the enzyme, while the core thiazole structure participated in other key interactions. mdpi.com

| Interaction Type | Participating Group on Thiazole Derivative | Potential Interacting Partner on Biological Target | Significance |

|---|---|---|---|

| Hydrogen Bond | 2-amino group (-NH2), Thiazole Nitrogen | Amino acid residues (e.g., Asp, Glu, Ser) | Directional; crucial for binding specificity |

| π-π Stacking | Thiazole Ring | Aromatic residues (e.g., Phe, Tyr, Trp) | Stabilizes binding through aromatic interactions |

| Hydrophobic Interaction | 5-isopropyl group | Hydrophobic/aliphatic pockets | Contributes to overall binding affinity |

Conformational Changes and Stability Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org This analysis is vital for understanding a molecule's stability, reactivity, and how it fits into a receptor's binding site. libretexts.org For this compound, the primary source of conformational flexibility is the rotation of the isopropyl group attached to the thiazole ring.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule as a function of bond rotation. scirp.orgethz.ch These calculations can identify the most stable conformers (energy minima) and the energy barriers to rotation between them (transition states). ethz.ch

The stability of different conformers is influenced by several factors:

Steric Hindrance: Eclipsed conformations, where the hydrogen atoms or methyl groups of the isopropyl substituent are aligned with the plane of the thiazole ring, are generally less stable due to steric repulsion. Staggered conformations are energetically favored. ethz.ch

Intramolecular Interactions: Weak non-covalent interactions, such as intramolecular hydrogen bonds, can significantly stabilize certain conformations. mdpi.comfrontiersin.org In the case of this compound, interactions between the hydrogens of the isopropyl group and the lone pair of the sulfur atom in the thiazole ring might influence conformational preference.

Theoretical studies on similar flexible molecules show that even small energy differences (a few kcal/mol) between conformers can lead to a significant preference for one geometry at room temperature. ethz.ch Solvation can also alter the relative stability of conformers, as different shapes will interact differently with solvent molecules. scirp.org

| Conformer | Description of Isopropyl Group Orientation | Hypothetical Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Staggered-A | C-H bond of isopropyl group is anti-periplanar to the C4-C5 bond of the thiazole ring. | 0.0 (Global Minimum) | Most Stable |

| Eclipsed-A | C-H bond of isopropyl group is syn-periplanar to the C4-C5 bond of the thiazole ring. | ~3-5 | Less Stable (Transition State) |

| Staggered-B | A different staggered arrangement relative to the ring. | ~0.5-1.5 | Stable |

| Eclipsed-B | A different eclipsed arrangement relative to the ring. | ~4-6 | Least Stable (Transition State) |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure and chemical reactivity of molecules. irjweb.comnumberanalytics.com These calculations provide access to fundamental properties like the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utdallas.edumasterorganicchemistry.com

The HOMO and LUMO are central to chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). utdallas.edu The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comntu.edu.iq

Global reactivity descriptors can be derived from these orbital energies to quantify reactivity: irjweb.comresearchgate.net

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. irjweb.com

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. irjweb.com

| Parameter | Definition | Significance for Reactivity | Typical Calculated Value (eV) for Thiazole Derivative |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | Electron-donating ability | -6.3 to -6.8 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Electron-accepting ability | -1.8 to -2.2 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability. irjweb.com Larger gap = more stable. | 4.1 to 4.8 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation. irjweb.com | 2.05 to 2.4 |

| Chemical Softness (S) | 1 / η | Measure of reactivity. irjweb.com | 0.21 to 0.24 |

Note: Values are representative based on DFT calculations of similar heterocyclic compounds. irjweb.comresearchgate.net

Computational Prediction of Spectroscopic Parameters

Computational chemistry is also used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions serve as a valuable tool for structure verification and interpretation of experimental spectra. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. faccts.de

For this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions depends on the chosen level of theory, the basis set, and whether solvent effects are included in the model. faccts.de

1H NMR: Calculations can distinguish between the different protons in the molecule, such as the single proton on the thiazole ring (H-4), the methine and methyl protons of the isopropyl group, and the protons of the amine group. nih.gov

13C NMR: The chemical shifts of the carbon atoms in the thiazole ring and the isopropyl group can be calculated. The C-2 carbon, bonded to both sulfur and two nitrogen atoms (one exocyclic), is expected to have a distinct chemical shift around 170-178 ppm, as seen in related structures. mdpi.com

Comparing calculated spectra with experimental data helps confirm the molecular structure. researchgate.net For instance, experimental data for a closely related derivative, 2-(adamantan-1-ylamino)-5-isopropylthiazol-4(5H)-one, shows characteristic signals for the isopropyl group (e.g., C-H at ~2.5-2.6 ppm, CH3 at ~1.25 ppm) and the thiazole ring carbons, which align with what would be expected from theoretical predictions for a similar chemical environment. mdpi.com

| Atom | Experimental 1H Chemical Shift (δ, ppm) for a Derivative mdpi.comnih.gov | Hypothetical Calculated 1H Chemical Shift (δ, ppm) | Experimental 13C Chemical Shift (δ, ppm) for a Derivative mdpi.com | Hypothetical Calculated 13C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Thiazole C2 | - | - | ~177.8 | ~175-180 |

| Thiazole C4 | - | - | ~190.2 (C=O in derivative) | ~110-120 (C-H in parent) |

| Thiazole C5 | - | - | ~56.5 | ~135-145 (C-isopropyl) |

| Isopropyl CH | ~2.55-2.61 | ~2.5-2.7 | ~30.3 | ~30-33 |

| Isopropyl CH3 | ~1.25 | ~1.2-1.4 | ~22.2, ~15.8 | ~15-23 |

Note: Experimental values are for 2-(adamantan-1-ylamino)-5-isopropylthiazol-4(5H)-one and related structures. mdpi.comnih.gov Hypothetical calculated values are estimated based on typical accuracy of DFT/GIAO methods.

Biological Activity Profiles of 5 Isopropylthiazol 2 Amine and Its Analogues

Antimicrobial Activity Investigations

Thiazole-containing compounds are recognized for their significant contributions to the development of antimicrobial agents. mdpi.com The introduction of various substituents onto the thiazole (B1198619) ring allows for the modulation of their biological activity, leading to the discovery of potent antibacterial and antifungal molecules.

Antibacterial Efficacy and Minimum Inhibitory Concentrations (MIC)

Derivatives of 5-isopropylthiazole (B6597480) have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Research into N-(thiazol-2-yl)benzenesulfonamide derivatives, for instance, has shown that compounds with an isopropyl substitution exhibit potent antibacterial effects. rsc.org One such derivative displayed a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. rsc.org

The antibacterial activity of various thiazole analogues has been systematically evaluated. For example, a series of heteroaryl(aryl) thiazole derivatives showed moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL against a panel of six bacteria. nih.gov The activity of these compounds is influenced by the specific structural modifications made to the core thiazole moiety. mdpi.comnih.gov

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | S. aureus | 3.9 | rsc.org |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | A. xylosoxidans | 3.9 | rsc.org |

| (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivative (6j) | B. subtilis | 5.5 | |

| (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivative (6j) | S. aureus | 6.0 | |

| 5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole | S. aureus | 1-2 | nih.gov |

| 5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole | B. subtilis | 1-2 | nih.gov |

Antifungal Properties

The antifungal potential of thiazole derivatives is also well-documented. cymitquimica.comlookchem.cn Analogues of 5-isopropylthiazol-2-amine have been investigated for their ability to inhibit the growth of various fungal strains. For instance, a study on new heteroaryl(aryl) thiazole derivatives revealed better antifungal than antibacterial activity, with MICs in the range of 0.06–0.47 mg/mL and minimum fungicidal concentrations (MFCs) from 0.11–0.94 mg/mL. nih.gov Compound 9 from this series was particularly effective, with an MIC of 0.06–0.23 mg/mL and an MFC of 0.11–0.47 mg/mL. nih.gov

Volatile organic compounds (VOCs) from Trichoderma virens, which include thiazole derivatives, have also shown antifungal effects. aip.org This suggests that the thiazole scaffold is a promising framework for developing new antifungal agents. dovepress.com

| Compound | Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |

|---|---|---|---|---|

| Heteroaryl(aryl) thiazole derivative (Compound 9) | Not Specified | 0.06–0.23 | 0.11–0.47 | nih.gov |

| General Heteroaryl(aryl) thiazole derivatives | Not Specified | 0.06–0.47 | 0.11–0.94 | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of thiazole derivatives is believed to involve multiple mechanisms. One proposed mechanism for antibacterial sulfonamides, which can be hybridized with a thiazole moiety, is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase (DHPS). rsc.org This enzyme is crucial for the synthesis of folate, which is necessary for nucleic acid synthesis in bacteria. rsc.org Inhibition of DHPS halts bacterial cell division, leading to a bacteriostatic effect. rsc.org

Other proposed mechanisms for antibacterial agents include the inhibition of cell wall biosynthesis, disruption of membrane integrity, inhibition of DNA or protein synthesis, and interference with metabolic pathways. researchgate.netopenstax.org For some thiazole derivatives, docking studies suggest that the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, is a putative mechanism of antibacterial activity. nih.gov For antifungal action, the inhibition of 14α-lanosterol demethylase is a probable mechanism. nih.gov

Anticancer Potential and Cell Proliferation Inhibition

Thiazole derivatives are a significant class of compounds in anticancer drug discovery, with many exhibiting potent cytotoxic effects against various cancer cell lines. lookchem.cnnih.gov

Efficacy Against Various Cancer Cell Lines

Analogues of this compound have been identified as potent inhibitors of cancer cell growth. For example, N-(5-isopropylthiazol-2-yl)-3-phenylpropanamide (PJB) is a small molecule inhibitor with selectivity for cyclin-dependent kinase 5 (CDK5) and CDK2. researchgate.net Another derivative, 2-(cyclopentylamino)-5-isopropylthiazol-4(5H)-one, has been synthesized and tested for its anticancer activity. mdpi.com

The cytotoxic activity of thiazole derivatives has been evaluated against a wide range of human cancer cell lines, including those of the liver (HepG-2), skin (A-431), colon (HCT-116), and breast (MCF-7). mdpi.comacs.org The efficacy often depends on the specific substitutions on the thiazole ring. For instance, the introduction of a methyl group at the C-5 position of a pyrimidine (B1678525) ring attached to a thiazole was found to be important for potency against CDK9. acs.org

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-(Hydrazinylmethyl)-2-isopropylthiazole | HepG-2 (Liver) | 15 | |

| 5-(Hydrazinylmethyl)-2-isopropylthiazole | A-431 (Skin) | 20 | |

| Thiazole-pyridine hybrid (Compound 23) | MCF-7 (Breast) | 5.71 | mdpi.com |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide derivative (Compound 27) | HeLa (Cervical) | 1.6 | nih.gov |

| N4-(5-methylthiazol-2-yl)-N2-(4-(piperazin-1-ylsulfonyl)phenyl)pyrimidine-2,4-diamine (Compound 20a) | HCT116 (Colon) | 0.462 | acs.org |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The anticancer effects of thiazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govplos.org

For example, a derivative, 5-(Hydrazinylmethyl)-2-isopropylthiazole, is suggested to interact with Bcl-2 proteins, which are key regulators of the intrinsic apoptotic pathway. The inhibition of CDK9 by certain thiazole-based inhibitors can lead to the rapid deletion of short-lived mRNA transcripts of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells. cardiff.ac.uk

Furthermore, many anticancer compounds, including those with a thiazole core, can induce cell cycle arrest, often at the G1/S or G2/M checkpoints. nih.govmdpi.compor-journal.com This prevents cancer cells from progressing through the division cycle and proliferating. archivesofmedicalscience.com Some thiazole derivatives have been shown to cause G1-phase arrest, while others induce arrest at the G2/M phase. nih.govmdpi.com This action is often linked to the modulation of key cell cycle regulatory proteins such as p53 and p21. nih.govpor-journal.com

Enzyme Inhibition in Cancer Pathways

Thiazole-containing compounds have been investigated for their potential as anticancer agents, often acting through the inhibition of specific enzymes crucial for cancer cell proliferation and survival. mdpi.com The mechanism of action for thiazole derivatives can involve interactions with various molecular targets, including enzymes that regulate cell signaling pathways. For instance, the inhibition of kinases, enzymes that are often dysregulated in cancer, is a key strategy in targeted cancer therapy. Some thiazole analogues have shown the ability to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by disrupting critical metabolic pathways.

Derivatives of the thiazole scaffold have been identified as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which is overexpressed in various cancer types, including gastric and colorectal cancer. frontiersin.orgmdpi.com Dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX) is considered a promising approach for effective cancer therapy. frontiersin.orgmdpi.com Furthermore, some complex thiazole derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator that represents a potential drug target in oncology. cardiff.ac.uk While direct studies on this compound are limited in this specific context, the broader class of thiazole compounds, including those with bulky hydrophobic groups like isopropyl, demonstrates significant potential for enzyme inhibition within cancer-related pathways. mdpi.comniph.go.jp

Anti-inflammatory Effects and Marker Modulation

The thiazole nucleus is a structural component of known anti-inflammatory drugs like Meloxicam, highlighting the scaffold's potential in modulating inflammatory responses. frontiersin.org Research into analogues of this compound has identified significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.orgnih.gov

Studies on various thiazole derivatives have demonstrated the following effects:

Inhibition of Pro-inflammatory Cytokines : Certain thiazole compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in activated macrophages.

COX/LOX Pathway Inhibition : Derivatives have been synthesized and proven to be potent dual inhibitors of COX and LOX enzymes. frontiersin.org Specifically, some 5-methylthiazole-thiazolidinone conjugates were identified as selective COX-1 inhibitors, with activity superior to the reference drug naproxen. nih.gov Molecular docking studies suggest these compounds bind effectively to amino acid residues, like Arg 120, in the active site of COX-1. nih.gov

Reduction of Edema : In animal models, such as carrageenan-induced paw edema, thiazole derivatives have shown a significant reduction in swelling, demonstrating in vivo anti-inflammatory activity. frontiersin.orgscielo.br

Table 1: Anti-inflammatory Activity and Marker Modulation of Thiazole Analogues

| Activity | Target/Marker | Compound Class/Analogue | Finding | Citations |

|---|---|---|---|---|

| Cytokine Inhibition | TNF-α, IL-6 | Hydrazinylmethyl-isopropyl-thiazole | Inhibits production in activated macrophages. | |

| Enzyme Inhibition | COX-1, COX-2, 5-LOX | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Potent inhibitors of COX/LOX pathways. | frontiersin.org |

| Enzyme Inhibition | COX-1 | 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | Identified as a novel class of selective COX-1 inhibitors. | nih.gov |

| In-vivo Activity | Paw Edema | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Significant dose-dependent reduction in paw edema. | frontiersin.org |

This evidence collectively points to the role of the thiazole scaffold in mitigating inflammation through the modulation of critical enzymatic and cellular markers.

Other Reported Biological Activities (e.g., Anticonvulsant, Antitubercular, Antiviral, Anti-HIV)

The versatility of the thiazole ring is further demonstrated by its presence in compounds with a wide range of other biological activities. mdpi.comitmedicalteam.pl

Activity against Specific Pathogens or Targets

Analogues of this compound have shown efficacy against a variety of specific pathogens and molecular targets.

Antitubercular Activity : A series of 4-isopropylthiazole-2-carbohydrazide analogues, which are structurally related to the subject compound, were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. itmedicalteam.plscirp.org Some of these synthesized compounds demonstrated potent antitubercular efficacy. itmedicalteam.pl The broader class of 2-aminothiazoles has been extensively explored for developing effective antimycobacterial agents. nih.gov

Anti-HIV Activity : Analogues featuring a 5-isopropylthiazole core have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). niph.go.jp A study found that a 4-chloro-5-isopropyl analogue of thiazolidenebenzenesulfonamide showed potent anti-HIV-1 activity with an EC50 value of 0.048 µM. niph.go.jp This compound was effective against both wild-type (WT) HIV-1 reverse transcriptase (RT) and the Y181C mutant strain, which is resistant to many NNRTIs. niph.go.jp Another derivative, 5-isopropyl-4-trifluoromethyl-1,3-thiazol-2-amine, also demonstrated anti-HIV-1 and RT inhibitory activities. molaid.com

Antiviral Activity : Beyond HIV, thiazole derivatives have been investigated for broader antiviral applications. mdpi.comnih.gov For example, a newly synthesized imide derivative was tested against Herpes Simplex Virus type 1 (HSV-1) and Vaccinia Virus (VV), showing significant inhibition of viral replication. nih.gov

Anticonvulsant Activity : Thiazole derivatives have been evaluated for anticonvulsant properties in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. fugus-ijsgs.com.ngmdpi.com While specific data for this compound is sparse, related structures have shown significant protection against seizures. fugus-ijsgs.com.ngmdpi.com

Table 2: Summary of Other Biological Activities and Specific Targets

| Activity | Target/Pathogen | Compound/Analogue Class | Key Finding | Citations |

|---|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis H37Rv | 4-isopropylthiazole-2-carbohydrazide analogues | Showed potent antitubercular efficacy in vitro. | itmedicalteam.plscirp.org |

| Anti-HIV | HIV-1 Reverse Transcriptase (WT, Y181C, K103N) | 4-chloro-5-isopropyl-thiazolidenebenzenesulfonamide | Potently inhibits HIV-1 replication and RT activity. | niph.go.jp |

| Antiviral | Herpes Simplex Virus type 1 (HSV-1), Vaccinia Virus (VV) | Imide derivative | Inhibited viral replication by several orders of magnitude. | nih.gov |

| Anticonvulsant | Seizure Models (MES, scPTZ) | Thiazole-4-thiazolidinone hybrids | Showed significant protection levels in animal models. | mdpi.com |

Investigation of Pharmacological Targets

The investigation into the pharmacological targets of 5-isopropylthiazole derivatives reveals interactions with several key biomolecules.

HIV-1 Reverse Transcriptase (RT) : This is one of the most clearly defined targets for 5-isopropylthiazole analogues. Structure-activity relationship (SAR) studies have shown that bulky substituents, such as isopropyl, at the 5-position of the thiazole ring are favorable for enhanced inhibitory activity against mutant forms of HIV-1 RT, like the Y181C variant. niph.go.jp

Cyclooxygenase (COX) Enzymes : As mentioned, COX-1 has been identified as a primary molecular target for the anti-inflammatory activity of certain thiazole-thiazolidinone derivatives. nih.gov The interaction inhibits the production of prostaglandins, which are key mediators of inflammation. frontiersin.org

Metabotropic Glutamate Receptor 1 (mGluR1) : A complex thiazole derivative, 4-fluoro-N-[4-[6-(isopropylamino)-pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl benzamide, was identified as a potent mGluR1 antagonist, suggesting that this receptor family could be a pharmacological target for related compounds. itmedicalteam.plresearchgate.net

Pathogen-Specific Enzymes : For antimicrobial and antiparasitic activities, thiazole derivatives are thought to interact with various biological targets within the pathogen, such as enzymes involved in essential metabolic pathways or cell wall synthesis. smolecule.com Docking studies suggest these compounds can bind effectively to the active sites of specific microbial enzymes, thereby inhibiting their function. smolecule.com

The unique chemical structure of the thiazole ring, with its capacity for hydrogen bonding and π-π stacking interactions, facilitates binding to a diverse range of biological macromolecules, underpinning its broad spectrum of pharmacological activities.

Structure Activity Relationship Sar Investigations for 5 Isopropylthiazol 2 Amine Derivatives

Correlating Structural Modifications with Biological Efficacy

The biological efficacy of thiazole-based compounds is highly sensitive to structural changes. Modifications to the thiazole (B1198619) ring, the 2-amino group, and the substituent at the 5-position can lead to significant variations in potency and selectivity against different biological targets.

Research into cyclin-dependent kinase (CDK) inhibitors has shown that the substitution pattern on pyrimidine (B1678525) rings attached to a thiazole scaffold is critical for activity. For instance, in a series of 2,4,5-trisubstituted pyrimidine derivatives, the introduction of a methyl group at the C-5 position of the pyrimidine was found to be optimal for achieving selectivity for CDK9 over CDK2. cardiff.ac.uk Conversely, larger substituents like trifluoromethyl or vinyl groups at the same position were not well-tolerated, suggesting that both steric and electronic properties of substituents play a crucial role in determining kinase inhibition potency and selectivity. cardiff.ac.uk

In the context of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a series of 2-aminothiazol-4(5H)-one derivatives were synthesized with various substituents at the 5-position of the thiazole ring. nih.gov The inhibitory activity was significantly affected by the nature of this substituent. Derivatives with a spatially large, branched isopropyl group or a p-bromophenyl group at position 5 demonstrated high inhibitory activity, whereas compounds with smaller aliphatic groups like methyl and ethyl showed a considerably weaker effect. nih.gov This indicates that the size and nature of the substituent at this position are key for effective interaction with the enzyme's active site.

Furthermore, attempts to use 5-isopropylthiazol-2-amine as a replacement for the anilide portion in niclosamide (B1684120) analogues, aimed at developing inhibitors for Zika virus and SARS-CoV-2, proved to be ineffective. upenn.edu This finding highlights that the entire scaffold is crucial, and simply substituting one heterocyclic system for another does not guarantee retention of biological activity, underscoring the intricate nature of SAR.

The following table summarizes the inhibitory concentration (IC50) of select 11β-HSD1 inhibitors, demonstrating the correlation between structural modification at the 5-position and biological efficacy.

| Compound | 5-Position Substituent | IC50 (µM) for 11β-HSD1 |

| 3a | Methyl | > 10 (10.94% inhibition at 10 µM) |

| 3b | Ethyl | > 10 (21.33% inhibition at 10 µM) |

| 3d | Isopropyl | 0.46 |

| 3f | Phenyl | 1.1 |

| 3g | p-Bromophenyl | 0.18 |

| 3h | Cyclohexanespiro | 0.07 |

| Data sourced from in vitro studies on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. nih.gov |

Identification of Key Pharmacophoric Features

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For thiazole derivatives, key pharmacophoric features often include the thiazole ring itself, which can participate in various non-covalent interactions, and the specific substituents attached to it, which can act as hydrogen bond donors or acceptors, or fit into hydrophobic pockets.

In the design of HIV-1 capsid binders, SAR studies of peptidomimetics revealed the importance of specific aromatic and hydrophobic moieties. mdpi.com While not directly involving a thiazole ring, the principles are transferable. The ability of a molecule to occupy specific binding sites, often hydrophobic pockets, is a recurring theme in drug design. mdpi.com The thiazole nucleus, particularly when substituted with lipophilic groups like isopropyl, can serve a similar function by interacting with hydrophobic regions of a target protein.

Key pharmacophoric features often identified for bioactive thiazole derivatives include:

The Thiazole Core: Acts as a central scaffold. analis.com.my

Hydrogen Bond Donors/Acceptors: The 2-amino group is a common hydrogen bond donor. Other substituents, like hydroxyl or nitro groups, can also fulfill these roles and are often critical for binding. upenn.eduanalis.com.my

Hydrophobic Groups: Alkyl groups, such as the isopropyl group, or aryl substituents can fit into hydrophobic pockets of the target protein, enhancing binding affinity. nih.govrsc.org

Specific Substitution Patterns: The relative positions of these features are critical for correct orientation within the binding site. cardiff.ac.uk

Impact of Isopropyl Group Modifications on Activity

The isopropyl group at the 5-position of the thiazole ring is a key structural feature that significantly influences biological activity, primarily through its steric bulk and lipophilic character.

In the development of antibacterial N-(thiazol-2-yl)benzenesulfonamides, derivatives with 4-isopropyl substitutions on the benzenesulfonamide (B165840) ring displayed notable antibacterial activity against multiple bacterial strains, including S. aureus and A. xylosoxidans. rsc.org Although this substitution is not directly on the thiazole ring, it highlights the general importance of the isopropyl moiety for enhancing the biological profile of thiazole-containing compounds.

Studies on 11β-HSD1 inhibitors based on a 2-(cyclopentylamino)thiazol-4(5H)-one scaffold showed that a derivative with an isopropyl group at the 5-position was significantly more active than those with smaller methyl or ethyl groups. nih.gov This suggests that the size and branching of the isopropyl group are beneficial for occupying a specific pocket in the enzyme's active site.

Furthermore, SAR studies on other classes of thiazole derivatives have shown that modulating lipophilicity can have a profound impact on activity. For example, replacing a butyl substituent with a more lipophilic cyclohexyl moiety in a series of anti-MRSA agents led to a four-fold increase in activity. mdpi.com This principle suggests that modifications of the isopropyl group on this compound, for instance, by replacing it with other alkyl or cycloalkyl groups, could be a viable strategy to modulate biological efficacy.

The table below illustrates the effect of modifying an alkyl substituent on the minimum inhibitory concentration (MIC) against MRSA for a series of thiazole derivatives.

| Compound | Substituent | MIC (µg/mL) |

| 17 | Butyl | 3.12 |

| 20 | Cyclohexyl | 0.78 |

| Data sourced from studies on 2-(1-(2-(4-substituted-phenyl)-4-methylthiazol-5-yl)ethylidene)aminoguanidine analogues. mdpi.com |

Influence of Substituents on Thiazole Ring Positions on Biological Response

The biological response of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring (C2, C4, and C5 positions). analis.com.my

C2-Position: The 2-amino group is a common feature and a frequent site for modification. Acylation or substitution of this amino group can drastically alter the compound's properties. In a study on CDK inhibitors, modifications to the 2-thiazole substituent were generally well-tolerated, whereas changes to the thiazole ring itself were detrimental. uq.edu.au

C4-Position: Substituents at the C4 position also play a critical role. For example, in a series of anti-breast cancer agents based on 4-phenylthiazol-2-amine, various substitutions on the phenyl ring at C4 were explored, with docking studies indicating that these compounds fit into the same hydrophobic pocket as the standard drug tamoxifen. vietnamjournal.ru In other studies, the presence of a nitro moiety at the C4-position was found to be crucial for inhibiting microorganism activity, likely due to its ability to form strong hydrogen bonds with amino acid residues in the target protein. analis.com.my

C5-Position: The C5 position is another key site for modification. In the development of 11β-HSD1 inhibitors, the introduction of bulky groups at the C5 position of a thiazolone ring, such as isopropyl or p-bromophenyl, led to high inhibitory activity. nih.gov Conversely, research on certain ketol-acid reductoisomerase (KARI) inhibitors showed that modifications to the thiazole ring, which would include the C5 position, resulted in a significant loss of potency. uq.edu.au This indicates that for some targets, the substitution pattern on the thiazole ring is highly constrained.

The reactivity and electronic properties of the thiazole ring are strained by the addition of different substituents. analis.com.my For example, electron-donating groups like methyl can increase the ring's basicity and nucleophilicity, while electron-withdrawing groups can have the opposite effect, influencing how the molecule interacts with its biological target. analis.com.my Both steric and electronic properties of substituents at all positions of the thiazole ring can affect the potency and selectivity of kinase inhibition. cardiff.ac.uk

Design of Analogues Based on SAR Insights